molecular formula C30H52I2O2 B126463 1,4-Bis(dodecyloxy)-2,5-diiodobenzene CAS No. 145483-66-5

1,4-Bis(dodecyloxy)-2,5-diiodobenzene

Cat. No. B126463
M. Wt: 698.5 g/mol
InChI Key: UYVOFGKXIVCZCO-UHFFFAOYSA-N
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Description

“1,4-Bis(dodecyloxy)-2,5-diiodobenzene” is a chemical compound that has been used in scientific research . It has a molecular formula of C30H54O2 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, poly (1,4-bis(dodecyloxy)-2,5-diethynylbenzene)/Pd composites were synthesized by varying the addition of Pd in the range of equivalent weight of 8:4, 8:2 and 8:1, maintaining the fixed amount of 1,4-bis(dodecyloxy)-2,5-diethynylbenzene (DEB) through chemical oxidative polymerization .

Scientific Research Applications

Polymer Synthesis and Behavior

  • Polycondensation Reactions: Polycondensation reactions involving 1,4-Bis(dodecyloxy)-2,5-diiodobenzene lead to the production of polymers containing aromatic groups connected by alkenylene spacers. These polymers show significant polymerization involving different insertion selectivities into the Pd–Ar bond (Tan, Tsuchido, Osakada, Cai, Takahashi, & Takeuchi, 2019).

Electroluminescent Properties

  • Electroluminescent Devices: 1,4-Bis(dodecyloxy)-2,5-diiodobenzene is utilized in the synthesis of red-emitting polymers for electroluminescent devices. These devices show promising emission characteristics and higher external quantum efficiency compared to some other polymers (Kim & Lee, 2002).

Electrochromic Materials

  • Solution-Processable Electrochromic Polymers: A study on solution-processable red electrochromic polymers based on 3,6-Bis(dodecyloxy)thieno[3,2-b]thiophene and other aromatic building blocks demonstrates rapid reversible switching between red and bleached states, indicating potential applications in electrochromic devices (Yin et al., 2018).

Conducting Polymers

  • Low-Oxidation-Potential Conducting Polymers: Research on poly1,4-bis[2-(3,4-ethylenedioxy)thienyl]-2,5-dialkoxybenzenes reveals the influence of alkoxy substituents on electronic properties, indicating potential in electronic applications (Irvin & Reynolds, 1998).

Metallopolymers

  • Metallopolymers with Boratabenzene Iron Complexes: The use of 1,4-Bis(dodecyloxy)-2,5-diiodobenzene in the synthesis of metallopolymers featuring boratabenzene iron complexes has been explored, opening up possibilities in the field of metallopolymers (Pammer, Lalancette, & Jäkle, 2011).

properties

IUPAC Name

1,4-didodecoxy-2,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52I2O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-25-28(32)30(26-27(29)31)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVOFGKXIVCZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCCCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465314
Record name 1,4-Bis(dodecyloxy)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

698.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(dodecyloxy)-2,5-diiodobenzene

CAS RN

145483-66-5
Record name 1,4-Bis(dodecyloxy)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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